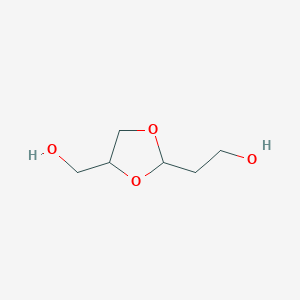

4-(Hydroxymethyl)-1,3-dioxolane-2-ethanol

Description

Contextualization within the Field of Heterocyclic Organic Chemistry and Dioxolane Derivatives

Heterocyclic organic chemistry focuses on cyclic compounds containing at least one atom other than carbon within their ring structure. 4-(Hydroxymethyl)-1,3-dioxolane-2-ethanol belongs to this class, specifically as a derivative of 1,3-dioxolane (B20135), which is a five-membered heterocycle containing two oxygen atoms at positions 1 and 3. ontosight.aiwikipedia.org

Dioxolanes are a significant group of organic compounds. wikipedia.org The 1,3-dioxolane moiety is a fundamental structural unit in numerous biologically active compounds and serves as a crucial intermediate in the synthesis of natural products. nih.govresearchgate.net A primary application of the 1,3-dioxolane structure in organic synthesis is its role as a protecting group for aldehydes and ketones. wikipedia.orgnih.gov This is achieved through the formation of a cyclic acetal (B89532) or ketal by reacting the carbonyl compound with ethylene (B1197577) glycol. wikipedia.orgorganic-chemistry.org These cyclic acetals are valued for their stability against bases and various nucleophiles, a property that is essential during multi-step syntheses. organic-chemistry.org

The utility of dioxolane derivatives extends beyond protective chemistry. They are integral components in the pharmaceutical, fragrance, and polymer industries. nih.govsilverfernchemical.com The presence of the dioxolane ring in synthetic conjugates has been explored for a range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. nih.govresearchgate.net The oxygen atoms in the heterocyclic ring may enhance interactions with biological targets through hydrogen bonding, potentially improving bioactivity. researchgate.net Therefore, this compound, as a member of this family, is situated within a well-established and actively researched area of heterocyclic chemistry.

Fundamental Structural Features and Their Chemical Significance

The chemical behavior and synthetic potential of this compound are dictated by its distinct structural features. ontosight.ai The molecule's core is the 1,3-dioxolane ring. ontosight.ai Attached to the second carbon of this ring is an ethanol (B145695) group (-CH2CH2OH), and the fourth carbon holds a hydroxymethyl group (-CH2OH). ontosight.ai

The key structural elements and their significance are:

1,3-Dioxolane Ring : This cyclic acetal structure is the molecule's cornerstone. Acetal linkages are susceptible to hydrolysis under acidic conditions, which allows for the controlled removal of the dioxolane group if it is being used as a protecting group. organic-chemistry.org

Primary Hydroxyl Groups : The compound possesses two primary hydroxyl (-OH) groups, one on the hydroxymethyl substituent and one on the ethanol substituent. ontosight.ai These functional groups are significant reactive sites, capable of participating in a wide array of chemical transformations such as oxidation, esterification, and etherification. Their presence makes the molecule polar and soluble in water and other polar solvents. ontosight.ai

Bifunctionality : The presence of two hydroxyl groups makes this compound a bifunctional molecule. This characteristic is particularly valuable in polymer chemistry, where it can act as a monomer or a cross-linking agent in the synthesis of polyesters and polyurethanes. ontosight.ai

Chiral Center : The carbon atom at the 4-position of the dioxolane ring, which is bonded to the hydroxymethyl group, is a stereocenter. This means the compound can exist as different stereoisomers, a feature of critical importance in pharmaceutical and biological applications where specific stereochemistry is often required for desired activity.

The physicochemical properties of the compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C6H12O4 |

| Molecular Weight | 148.16 g/mol |

| IUPAC Name | 2-[4-(hydroxymethyl)-1,3-dioxolan-2-yl]ethanol |

| CAS Number | 87133-51-5 |

| Topological Polar Surface Area | 58.9 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Data sourced from PubChem. nih.gov |

Historical Perspectives on the Study of Dioxolane Systems

The study of dioxolane systems is intrinsically linked to the broader history of acetal chemistry. The formation of acetals from aldehydes and alcohols was one of the foundational reactions in organic chemistry. The specific use of diols, such as ethylene glycol, to form cyclic acetals (dioxolanes) emerged as a particularly robust method for protecting carbonyl groups. organic-chemistry.org This strategy became a cornerstone of organic synthesis throughout the 20th century, as detailed in seminal texts on protective group chemistry. organic-chemistry.org

The standard procedure involves the reaction of a carbonyl compound with a diol in the presence of an acid catalyst, often with the removal of water to drive the reaction to completion. organic-chemistry.org The stability of the resulting 1,3-dioxolane ring to non-acidic reagents made it an ideal protective group, allowing chemists to perform reactions on other parts of a complex molecule without affecting the carbonyl group. organic-chemistry.org While specific historical milestones for this compound are not extensively documented in readily available literature, its existence and study are a logical extension of this long-established chemistry, applying the principles of acetal formation to multifunctional starting materials.

Current Research Landscape and Academic Importance of the Compound

The academic importance of this compound stems from its potential applications as a versatile chemical intermediate and building block. ontosight.ai Its structure lends itself to several areas of current research interest.

Polymer Science : As a diol, the compound is a candidate for creating advanced polymeric materials. ontosight.ai It can be incorporated into polyester (B1180765) or polyurethane chains, potentially imparting unique properties due to the presence of the dioxolane ring in the polymer backbone. Research into hyperbranched polyethers has utilized similar structures, such as 4-(Hydroxymethyl)-1,3-dioxolan-2-one, indicating the utility of this class of compounds in creating complex polymer architectures. sigmaaldrich.com

Pharmaceutical and Agrochemical Synthesis : The dioxolane ring is a known scaffold in many biologically active molecules. researchgate.net Consequently, this compound serves as a valuable intermediate for the synthesis of new pharmaceuticals and agrochemicals. ontosight.ai The hydroxyl groups can be modified to build more complex structures, leveraging the dioxolane core to achieve desired biological effects. ontosight.ai

Green Chemistry : There is a significant drive in chemical research to use bio-based feedstocks. rsc.org Dioxolane compounds can be synthesized from renewable resources like glycerol (B35011), a byproduct of biodiesel production. google.com For example, the related compound 4-Hydroxymethyl-1,3-dioxolan-2-one (glycerol carbonate) is produced from glycerin and a carbonate. google.com This positions this compound and similar structures as targets for sustainable synthesis, aligning with the principles of green chemistry. The use of dioxolanes as biobased reaction media is also an area of active investigation. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(hydroxymethyl)-1,3-dioxolan-2-yl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c7-2-1-6-9-4-5(3-8)10-6/h5-8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGAPDITDWTUQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(O1)CCO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87133-51-5 | |

| Record name | 4-(Hydroxymethyl)-1,3-dioxolane-2-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087133515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(HYDROXYMETHYL)-1,3-DIOXOLANE-2-ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G8O2N867O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 Hydroxymethyl 1,3 Dioxolane 2 Ethanol and Analogous Structures

Principles of 1,3-Dioxolane (B20135) Ring Formation

The formation of the 1,3-dioxolane ring is a cornerstone of this synthesis, typically achieved through the reaction of a 1,2-diol with a carbonyl compound. This reaction is generally reversible and often requires a catalyst to proceed efficiently.

Acid-Catalyzed Condensation Reactions with 1,2-Diols and Carbonyl Compounds

The most prevalent method for the synthesis of 1,3-dioxolanes is the acid-catalyzed condensation of a 1,2-diol with an aldehyde or a ketone. This reaction, also known as acetalization or ketalization, proceeds under acidic conditions which activate the carbonyl group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the diol.

The mechanism involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of one of the hydroxyl groups of the 1,2-diol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a carbocation. The second hydroxyl group of the diol then attacks this carbocation, and after deprotonation, the cyclic 1,3-dioxolane is formed. The removal of water is crucial to drive the equilibrium towards the product side.

A variety of acid catalysts can be employed, including homogeneous mineral acids like sulfuric acid and phosphoric acid, as well as organic acids such as p-toluenesulfonic acid. nih.gov Heterogeneous catalysts, for instance, zeolites, ion-exchange resins, and supported heteropolyacids, are also widely used and offer advantages in terms of catalyst separation and recycling. researchgate.net

Alternative Cyclization Strategies for Dioxolane Skeletons

While acid-catalyzed condensation is the most common route, alternative strategies for the formation of the dioxolane skeleton exist. These methods can be particularly useful when the precursors are sensitive to strong acidic conditions or to achieve specific stereoselectivity.

One such approach involves the reaction of epoxides with aldehydes or ketones, catalyzed by Lewis acids. This method can provide access to substituted dioxolanes with high stereocontrol. Another strategy is the use of orthoesters as carbonyl surrogates, which can react with diols under milder acidic conditions. Additionally, electrochemical methods and enzymatic catalysis are emerging as greener alternatives for dioxolane synthesis. nih.gov

Tailored Synthesis of 4-(Hydroxymethyl)-1,3-dioxolane-2-ethanol

The specific synthesis of this compound requires a careful selection of precursors to introduce the desired hydroxymethyl and ethanol (B145695) substituents at the correct positions of the dioxolane ring.

Precursor Selection and Strategic Derivatization for the Hydroxymethyl and Ethanol Substituents

To synthesize this compound, the logical choice of precursors based on the acid-catalyzed condensation principle would be:

1,2-Diol Precursor: Glycerol (B35011) (propane-1,2,3-triol) is the ideal precursor for the 1,2-diol component. Its structure provides the necessary adjacent hydroxyl groups for the formation of the dioxolane ring, and the remaining primary hydroxyl group becomes the hydroxymethyl substituent at the 4-position of the resulting dioxolane.

Carbonyl Precursor: 3-Hydroxypropionaldehyde is the corresponding carbonyl compound required to introduce the ethanol substituent at the 2-position of the dioxolane ring. Upon cyclization, the aldehyde carbon becomes the C2 of the dioxolane, and its propyl chain with a terminal hydroxyl group is transformed into the ethanol substituent.

Strategic derivatization of these precursors is generally not required for this direct condensation approach, as the functional groups are already in place to form the target molecule.

Optimization of Reaction Parameters and Catalyst Systems for High Chemical Yield

Catalyst Selection and Loading: The choice of acid catalyst is critical. Homogeneous catalysts like p-toluenesulfonic acid are effective, but heterogeneous catalysts such as acidic resins (e.g., Amberlyst-15) or zeolites (e.g., H-BEA) are often preferred for easier product purification and catalyst recycling. The optimal catalyst loading needs to be determined experimentally to ensure a reasonable reaction rate without causing unwanted side reactions.

Reactant Molar Ratio: The stoichiometry of glycerol to 3-hydroxypropionaldehyde can influence the reaction equilibrium and minimize the formation of byproducts. An excess of one reactant may be used to drive the reaction to completion.

Temperature and Reaction Time: The reaction temperature affects the rate of reaction and the position of the equilibrium. Higher temperatures can accelerate the reaction but may also lead to degradation of the reactants or products. The optimal temperature and reaction time must be balanced to achieve high conversion and selectivity.

Water Removal: As water is a byproduct of the condensation reaction, its continuous removal is essential to shift the equilibrium towards the formation of the dioxolane. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or by using a dehydrating agent.

The following interactive data table illustrates typical reaction conditions for the acid-catalyzed acetalization of glycerol with various aldehydes, which can serve as a guide for the synthesis of this compound.

| Aldehyde | Catalyst | Temperature (°C) | Reaction Time (h) | Glycerol Conversion (%) | Dioxolane Selectivity (%) |

|---|---|---|---|---|---|

| Benzaldehyde | Amberlyst-36 | 80 | 6 | 95 | 94 |

| Formaldehyde | Montmorillonite (B579905) K-10 | 60 | 8 | 88 | 92 (mixture of 5- and 6-membered rings) |

| Furfural (B47365) | Oxorhenium(V) oxazoline (B21484) complex | 110 | 2 | >95 | >95 |

Sustainable and Innovative Synthetic Approaches

Modern synthetic chemistry is increasingly focused on the development of sustainable and innovative methods that minimize environmental impact and utilize renewable resources.

A key aspect of a sustainable synthesis of this compound is the use of bio-based precursors. Glycerol is a readily available and inexpensive byproduct of biodiesel production, making it an excellent renewable feedstock. researchgate.net The second precursor, 3-hydroxypropionaldehyde, can also be produced from glycerol through biotechnological routes. nih.govpsu.edu Several microorganisms, including Lactobacillus reuteri and Klebsiella pneumoniae, are capable of converting glycerol to 3-hydroxypropionaldehyde via enzymatic dehydration. mdpi.comnih.gov

This bio-based route to 3-hydroxypropionaldehyde opens up the possibility of a fully renewable synthesis of the target dioxolane. An integrated chemo-enzymatic cascade, where glycerol is first enzymatically converted to 3-hydroxypropionaldehyde, followed by a chemocatalytic condensation with additional glycerol, represents a highly innovative and sustainable approach. nih.gov

Implementation of Green Chemistry Principles in Dioxolane Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of dioxolane structures, primarily focusing on the use of renewable feedstocks, safer solvents, and catalytic processes to minimize waste. A key precursor for many dioxolane derivatives is glycerol, a readily available and renewable resource obtained as a byproduct of biodiesel production. The acetalization of glycerol with various aldehydes and ketones is a common route to produce 5- and 6-membered cyclic acetals. nih.gov

Research has demonstrated the synthesis of 4-hydroxymethyl-1,3-dioxolane from the reaction of glycerol with paraformaldehyde. rsc.org This reaction is often carried out under solvent-free conditions, which is a significant step towards a greener process. The use of heterogeneous acid catalysts is particularly advantageous as they can be easily separated from the reaction mixture and reused, further enhancing the sustainability of the synthesis. researchgate.net

The choice of solvent also plays a crucial role in the greenness of a synthetic process. While some reactions are performed neat, others may require a solvent to ensure homogeneity and efficient heat transfer. In such cases, the trend is to move away from hazardous solvents like dichloromethane (B109758) and benzene (B151609) towards more environmentally benign alternatives.

Table 1: Comparison of Catalysts in Glycerol Acetalization

| Catalyst | Reactants | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Reference |

| Al-SBA-15 | Glycerol, Paraformaldehyde | 100 | 8 | High | Selective to 6-membered acetal (B89532) | rsc.org |

| Al-SBA-15 | Glycerol, Benzaldehyde | 100 | 8 | High | Selective to 5-membered acetal | rsc.org |

| SO42-/CeO2–ZrO2 | Glycerol, Benzaldehyde | 100 | 8 | ~95 | 87.2 (1,3-dioxolane) | nih.gov |

Application of Sonochemical Activation in Synthetic Pathways

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for accelerating reaction rates and improving yields in organic synthesis. nih.gov The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, leading to enhanced chemical reactivity. utwente.nl

In the context of dioxolane synthesis, ultrasound has been shown to be effective in promoting the formation of these cyclic acetals. For instance, the sonochemical synthesis of 1,3-dioxolane derivatives from the reaction of 1,2-diols with ketones has been successfully demonstrated using graphene oxide as a catalyst. researchgate.net This method offers several advantages, including mild reaction conditions, high yields, and short reaction times.

While direct studies on the sonochemical synthesis of this compound are limited, the principles are applicable. The use of ultrasound can enhance mass transfer, particularly in heterogeneous catalytic systems, and can potentially reduce the required reaction temperature and time, contributing to a more energy-efficient process. utwente.nl Research on the sonochemical synthesis of solketal (B138546) from glycerol has shown that ultrasound can influence product distribution, in some cases leading to a mixture of dioxolane and dioxane isomers. utwente.nl

Table 2: Effect of Sonication on Acetalization Reactions

| Reaction | Catalyst | Conditions | Key Findings | Reference |

| 1,2-diols with ketones | Graphene Oxide | Ultrasonic irradiation | Mild conditions, high yields, short reaction times | researchgate.net |

| Glycerol with acetone | Biomass-derived heterogeneous catalyst | Ultrasonic irradiation vs. conventional heating | Sonication can alter product selectivity (dioxolane vs. dioxane) | utwente.nl |

Utilization of Heterogeneous Catalysis and Recyclable Catalytic Systems

The shift from homogeneous to heterogeneous catalysis is a cornerstone of green chemistry, as it simplifies catalyst separation and allows for catalyst recycling, reducing waste and operational costs. In the synthesis of dioxolanes from glycerol, a variety of solid acid catalysts have been investigated.

Materials such as montmorillonite K10, zeolites, and sulfonic acid-functionalized resins have been employed for the acetalization of glycerol. nih.govmdpi.com For example, Al-SBA-15, a type of mesoporous silica (B1680970), has been shown to be an effective and reusable catalyst for the acetalization of glycerol with aldehydes like paraformaldehyde and benzaldehyde. rsc.org The catalyst's stability and reusability were demonstrated over several catalytic cycles.

Another promising class of heterogeneous catalysts are sulfated metal oxides, such as SO42-/CeO2–ZrO2. nih.gov These materials exhibit strong surface acidity, which is crucial for catalyzing the acetalization reaction. The high thermal stability and porous structure of these catalysts contribute to their enhanced activity and longevity. The ability to easily recover these solid catalysts by filtration makes them highly suitable for industrial applications.

Table 3: Performance of Recyclable Heterogeneous Catalysts in Glycerol Acetalization

| Catalyst | Reactants | Key Advantages | Reusability | Reference |

| Al-SBA-15 | Glycerol, Aldehydes | High stability, good selectivity | Demonstrated over multiple runs | rsc.org |

| Montmorillonite K10 | Salicylaldehyde, Diols | Good yields, short reaction times | Easily separable by filtration | nih.gov |

| SO42-/CeO2–ZrO2 | Glycerol, Benzaldehyde | High surface acidity, thermal stability | Recyclable solid catalyst | nih.gov |

Methodologies for Enhanced Purification and Isolation in Research Scale-Up

The purification and isolation of polar, water-soluble compounds like this compound on a larger research scale presents unique challenges. As the scale of synthesis increases, traditional laboratory purification techniques may become inefficient and costly. Therefore, robust and scalable methodologies are required to obtain the desired product with high purity.

Given the polar nature and the presence of multiple hydroxyl groups, this compound is expected to be highly soluble in water and other polar solvents. ontosight.ai This property can complicate extraction and isolation from aqueous reaction media or byproducts.

One potential strategy for isolation is the use of solid-phase extraction (SPE). This technique can be effective for separating water-soluble organic compounds from inorganic salts and other impurities. nih.gov Polymeric reversed-phase sorbents have shown promise in retaining a significant fraction of water-soluble organic matter from aqueous solutions.

For larger scale purification, chromatographic techniques need to be carefully selected and optimized. While standard silica gel chromatography may be challenging for highly polar compounds, aqueous normal-phase chromatography, also known as Hydrophilic Interaction Liquid Chromatography (HILIC), can be a viable option. biotage.combiotage.com HILIC utilizes a polar stationary phase with a mobile phase containing a high concentration of a water-miscible organic solvent and a smaller amount of aqueous eluent. This allows for the retention and separation of very polar analytes.

Preparative high-speed counter-current chromatography (HSCCC) is another powerful technique for the large-scale separation of polar compounds. researchgate.net HSCCC is a liquid-liquid partition chromatography method that avoids the use of solid stationary phases, which can lead to irreversible adsorption of the sample. This technique has been successfully applied to the purification of polar polyphenols and could be adapted for the isolation of polyhydroxylated dioxolane derivatives.

Finally, for compounds with sufficient thermal stability, distillation under reduced pressure can be an effective final purification step, particularly for removing non-volatile impurities. A patent for a similar compound, 4-(hydroxymethyl)-1,3-dioxolan-2-one, describes the use of a thin-film evaporator for purification. google.com

Table 4: Potential Scale-Up Purification Methodologies for Polar Hydroxylated Compounds

| Methodology | Principle | Advantages for Polar Compounds | Considerations for Scale-Up |

| Solid-Phase Extraction (SPE) | Differential partitioning between a solid phase and a liquid phase | Effective for desalting and initial cleanup of aqueous solutions | Sorbent capacity and solvent consumption |

| Aqueous Normal-Phase Chromatography (HILIC) | Partitioning into a water-enriched layer on a polar stationary phase | Good retention and separation of highly polar compounds | Solvent miscibility and sample solubility |

| Preparative High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partitioning without a solid support | Avoids irreversible adsorption, high loading capacity | Solvent system selection and optimization |

| Vacuum Distillation/Thin-Film Evaporation | Separation based on differences in boiling points under reduced pressure | Effective for removing non-volatile impurities | Thermal stability of the compound is crucial |

Investigation of Chemical Reactivity and Transformation Pathways of 4 Hydroxymethyl 1,3 Dioxolane 2 Ethanol

Reactions Involving the Cyclic 1,3-Dioxolane (B20135) Core

The 1,3-dioxolane ring is a cyclic acetal (B89532), and its reactivity is largely dictated by the stability of this functional group under various conditions. While generally stable, the ring can undergo cleavage, particularly under acidic conditions.

Ring-Opening Reactions and Their Controlled Regioselectivity

The 1,3-dioxolane ring of 4-(hydroxymethyl)-1,3-dioxolane-2-ethanol is susceptible to acid-catalyzed hydrolysis, which leads to the cleavage of the acetal and the formation of the parent glycerol (B35011) and aldehyde or ketone from which it was derived. The reaction is initiated by protonation of one of the oxygen atoms in the ring, followed by nucleophilic attack of water. chemicalbook.com

The regioselectivity of the ring opening is influenced by the substitution pattern of the dioxolane. In the case of 2,4-disubstituted 1,3-dioxolanes, cleavage can occur at either the C2-O1 or C2-O3 bond. The pathway that proceeds through the more stable carbocation intermediate is generally favored. For this compound, the substituent at the 2-position (the ethanol (B145695) group) and the 4-position (the hydroxymethyl group) will influence the stability of the resulting carbocation.

In addition to hydrolysis, ring-opening polymerization of 1,3-dioxolane and its derivatives can be initiated by cationic catalysts. rsc.orgresearchgate.net This process typically involves the formation of a tertiary oxonium ion, which then propagates the polymerization by attacking another monomer unit. The conditions of the polymerization, such as the nature of the catalyst and the reaction temperature, can influence the structure and properties of the resulting polymer.

| Reaction Type | Reagents and Conditions | Products | Regioselectivity |

| Acid-Catalyzed Hydrolysis | Dilute aqueous acid (e.g., HCl, H2SO4), heat | Glycerol, 3-hydroxypropanal | Cleavage at C2-O bonds |

| Cationic Ring-Opening Polymerization | Lewis acids (e.g., BF3·OEt2), protic acids | Polyether | Dependent on catalyst and conditions |

Mechanisms of Ring Stability and Cleavage Under Diverse Conditions

The stability of the 1,3-dioxolane ring is highly dependent on the pH of the medium.

Acidic Conditions: Under acidic conditions, the acetal linkage is labile. The mechanism of hydrolysis involves the protonation of one of the ring oxygens, which makes the C2 carbon more electrophilic. A water molecule can then attack this carbon, leading to the formation of a hemiacetal intermediate. Further proton transfer and cleavage of the C-O bond results in the opening of the ring and the release of the parent diol and carbonyl compound. chemicalbook.com

Neutral and Basic Conditions: The 1,3-dioxolane ring is generally stable under neutral and basic conditions. This stability makes it a useful protecting group for 1,2-diols and carbonyl compounds in syntheses that involve basic or nucleophilic reagents. thieme-connect.de

Oxidative Conditions: While the dioxolane ring itself is relatively resistant to oxidation, strong oxidizing agents under acidic conditions can lead to cleavage and the formation of lactones or other oxidation products. organic-chemistry.org

The stability of the ring can also be influenced by the nature of the substituents. Electron-withdrawing groups can destabilize the ring by making the C2 carbon more susceptible to nucleophilic attack, while electron-donating groups can enhance its stability.

Selective Functional Group Transformations of the Hydroxymethyl and Ethanol Moieties

The presence of two primary hydroxyl groups in this compound allows for a variety of functional group transformations. The challenge often lies in achieving selectivity between the hydroxymethyl and the ethanol moieties, although in many cases they will exhibit similar reactivity.

Derivatization of Hydroxyl Groups (e.g., Etherification, Esterification)

Etherification: The hydroxyl groups can be converted to ethers via the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. acs.orgrsc.org By using a suitable alkyl halide, a wide variety of ether derivatives can be prepared. For selective mono-etherification, careful control of stoichiometry and reaction conditions is necessary.

Esterification: Esters can be formed by reacting the hydroxyl groups with carboxylic acids, acid chlorides, or anhydrides. Acid catalysis is typically required for reactions with carboxylic acids (Fischer esterification). Reactions with acid chlorides and anhydrides are generally faster and can be carried out in the presence of a base to neutralize the acidic byproduct. nih.gov The relative reactivity of the primary and secondary hydroxyl groups can sometimes be exploited to achieve selective esterification. researchgate.net

| Reaction | Reagents | Typical Products |

| Etherification (Williamson) | 1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., CH3I, BnBr) | Alkyl or benzyl (B1604629) ethers |

| Esterification | Carboxylic acid, acid catalyst (e.g., H2SO4) | Esters |

| Acid chloride or anhydride, base (e.g., pyridine) | Esters |

Oxidation and Reduction Chemistry of Alcohol Functionalities

Oxidation: The primary alcohol groups of this compound can be oxidized to aldehydes or carboxylic acids, depending on the choice of oxidizing agent and reaction conditions. bham.ac.uk Milder reagents, such as pyridinium (B92312) chlorochromate (PCC), will typically yield the corresponding dialdehyde. libretexts.org Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, will lead to the formation of the dicarboxylic acid.

Selective oxidation of one hydroxyl group in the presence of the other is a significant challenge due to their similar reactivity. However, catalyst systems based on 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) have shown promise for the chemoselective oxidation of primary alcohols. researchgate.netorganic-chemistry.org Under certain conditions, it is possible to achieve selective oxidation of one primary alcohol over another, or to control the oxidation to the aldehyde stage without further oxidation to the carboxylic acid. researchgate.netscribd.com

Reduction: The hydroxyl groups of this compound are already in a reduced state. Further reduction to the corresponding alkanes is possible but requires harsh conditions, such as catalytic hydrogenation at high pressure and temperature, and is not a common transformation. libretexts.orgresearchgate.net

| Transformation | Reagents and Conditions | Product Functional Group |

| Oxidation to Aldehyde | PCC, CH2Cl2 | Dialdehyde |

| Oxidation to Carboxylic Acid | KMnO4, NaOH, H2O | Dicarboxylic acid |

| Selective Oxidation (TEMPO) | TEMPO, co-oxidant (e.g., NaOCl) | Dialdehyde or Dicarboxylic acid (depending on conditions) |

Halogenation and Subsequent Substitution Reactions

Halogenation: The primary hydroxyl groups can be converted to the corresponding alkyl halides. Thionyl chloride (SOCl2) is commonly used for the synthesis of alkyl chlorides, while phosphorus tribromide (PBr3) is used for the preparation of alkyl bromides. nih.govbohrium.com These reactions typically proceed with inversion of configuration if the carbon atom is a stereocenter.

Substitution Reactions: The resulting alkyl halides are versatile intermediates that can undergo a variety of nucleophilic substitution reactions. rsc.org The halide can be displaced by a wide range of nucleophiles, such as cyanide, azide, thiols, and amines, to introduce new functional groups into the molecule. rsc.org This provides a powerful tool for the further elaboration of the this compound scaffold.

| Reaction | Reagents | Product Functional Group |

| Chlorination | SOCl2, pyridine | Dichloroalkane |

| Bromination | PBr3 | Dibromoalkane |

| Nucleophilic Substitution | NaCN | Dinitrile |

| NaN3 | Diazide | |

| RSH, base | Dithioether |

Elucidation of Reaction Mechanisms and Kinetics

The reaction mechanisms of this compound are centered around the reactivity of the acetal linkage and the hydroxyl groups. The kinetics of these transformations are influenced by factors such as the nature of the catalyst, temperature, and the concentration of reactants.

Detailed reaction pathways for this compound can be proposed for several key transformations, including hydrolysis, oxidation, and esterification.

Acid-Catalyzed Hydrolysis: The dioxolane ring is prone to cleavage under acidic conditions, leading to the formation of glycerol and 3-hydroxypropanal. The generally accepted mechanism for the hydrolysis of 1,3-dioxolanes involves the following steps:

Protonation: The first step is the rapid and reversible protonation of one of the oxygen atoms in the dioxolane ring by a hydronium ion (H₃O⁺).

Ring Opening: The protonated acetal undergoes a rate-determining ring-opening step to form a resonance-stabilized carbocation intermediate, specifically an oxocarbenium ion.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation: The resulting protonated hemiacetal is deprotonated by a water molecule to yield the final products, glycerol and 3-hydroxypropanal, and regenerate the acid catalyst.

Oxidation: The primary alcohol groups (-CH₂OH) of the hydroxymethyl and ethanol side chains are susceptible to oxidation. The products of oxidation will depend on the oxidizing agent used.

Mild Oxidation: Using a mild oxidizing agent, such as pyridinium chlorochromate (PCC), would selectively oxidize the primary alcohols to their corresponding aldehydes. This would yield 4-(formyl)-1,3-dioxolane-2-acetaldehyde.

Strong Oxidation: A strong oxidizing agent, like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), would lead to the formation of the corresponding carboxylic acids, resulting in 4-(carboxy)-1,3-dioxolane-2-acetic acid.

The mechanism of oxidation, for instance with chromic acid, typically involves the formation of a chromate (B82759) ester followed by an elimination step.

Esterification: In the presence of a carboxylic acid and an acid catalyst, the hydroxyl groups can undergo Fischer esterification to form the corresponding esters. For example, reaction with acetic acid would yield 4-(acetoxymethyl)-1,3-dioxolane-2-ethyl acetate. The mechanism involves the protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration.

A summary of potential reaction pathways is presented in the table below.

| Reaction Type | Reagents and Conditions | Major Products |

| Acid-Catalyzed Hydrolysis | Dilute strong acid (e.g., HCl, H₂SO₄), water | Glycerol, 3-Hydroxypropanal |

| Mild Oxidation | Pyridinium chlorochromate (PCC) in CH₂Cl₂ | 4-(formyl)-1,3-dioxolane-2-acetaldehyde |

| Strong Oxidation | Potassium permanganate (KMnO₄) or Chromic acid (H₂CrO₄) | 4-(carboxy)-1,3-dioxolane-2-acetic acid |

| Fischer Esterification | Carboxylic acid (e.g., Acetic acid), acid catalyst (e.g., H₂SO₄) | 4-(acetoxymethyl)-1,3-dioxolane-2-ethyl acetate |

The identification and characterization of transient intermediates in the reactions of this compound are crucial for a complete understanding of the reaction mechanisms. These intermediates are typically short-lived and highly reactive, making their direct observation challenging.

In Acid-Catalyzed Hydrolysis: The key transient intermediate is the oxocarbenium ion . This species is formed upon the acid-catalyzed ring opening of the dioxolane. The positive charge is delocalized between the carbon and the adjacent oxygen atom, which provides significant resonance stabilization. The structure and stability of this intermediate dictate the regioselectivity of the subsequent nucleophilic attack by water. Spectroscopic techniques such as NMR, in combination with low-temperature studies, could potentially be employed to observe and characterize this intermediate.

In Oxidation Reactions: During the oxidation of the primary alcohol groups, several transient species are likely formed. In the case of chromic acid oxidation, a chromate ester is a key intermediate. This is formed by the reaction of the alcohol with chromic acid. The subsequent decomposition of this ester, often in a rate-determining step involving the abstraction of a proton from the carbon bearing the hydroxyl group, leads to the formation of the carbonyl product.

In Esterification Reactions: The Fischer esterification mechanism proceeds through a tetrahedral intermediate . This intermediate is formed after the nucleophilic attack of the alcohol on the protonated carboxylic acid. The collapse of this tetrahedral intermediate, through the elimination of a water molecule, leads to the formation of the ester.

The table below summarizes the key transient intermediates for the discussed reaction pathways.

| Reaction Pathway | Key Transient Intermediate | Method of Characterization (Hypothetical) |

| Acid-Catalyzed Hydrolysis | Oxocarbenium ion | Low-temperature NMR spectroscopy, computational modeling |

| Chromic Acid Oxidation | Chromate ester | Isotopic labeling studies, kinetic analysis |

| Fischer Esterification | Tetrahedral intermediate | Isotopic labeling (e.g., with ¹⁸O), kinetic isotope effects |

Stereochemical Control and Analysis in 4 Hydroxymethyl 1,3 Dioxolane 2 Ethanol Research

Enantioselective and Diastereoselective Synthesis Strategies

The controlled synthesis of specific stereoisomers of 4-(hydroxymethyl)-1,3-dioxolane-2-ethanol relies on enantioselective and diastereoselective strategies. These approaches aim to produce a single desired stereoisomer out of the possible enantiomers and diastereomers.

Enantioselective Synthesis:

A prominent strategy for achieving enantioselectivity is the use of chiral starting materials. Glycerol (B35011), a readily available and inexpensive prochiral molecule, serves as a common precursor. For instance, the synthesis of the chiral intermediate (2S,4S)-2-(hydroxymethyl)-1,3-dioxolane, a key fragment in the synthesis of the antiviral agent β-l-5-((E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) uracil) (l-BHDU), highlights this approach. bujnochem.comumn.edu The synthesis commences with a chiral starting material, which guides the formation of the desired enantiomer. An efficient method for obtaining the enantiomerically pure l-dioxolane involves the formation of a diastereomeric chiral amine salt, which can be resolved to provide the desired enantiomer with an enantiomeric excess (ee) of ≥ 99%. bujnochem.comumn.edu

Another powerful technique is asymmetric catalysis, where a chiral catalyst directs the reaction to favor the formation of one enantiomer. While specific examples for the direct synthesis of this compound are not extensively documented, the principles of asymmetric synthesis, such as the use of chiral ligands in metal-catalyzed reactions, are broadly applicable to the synthesis of chiral dioxolanes. mdpi.com

Diastereoselective Synthesis:

Diastereoselectivity in the synthesis of 2,4-disubstituted 1,3-dioxolanes is often controlled by the reaction conditions and the nature of the reactants. The formation of the dioxolane ring can lead to either cis or trans diastereomers, depending on the relative orientation of the substituents at the C2 and C4 positions.

For example, in the synthesis of related 2,4-disubstituted 1,3-dioxolanes, the choice of catalyst and reaction conditions can influence the diastereomeric ratio. Thermodynamic or kinetic control of the reaction can favor the formation of the more stable trans isomer or the kinetically preferred cis isomer, respectively. The stereochemistry of the starting materials, such as the diol and the aldehyde or ketone used for the cyclization, also plays a crucial role in determining the diastereomeric outcome.

| Strategy | Key Principle | Example/Application | Achieved Purity |

| Enantioselective Synthesis | Use of a chiral precursor to direct the formation of a specific enantiomer. | Synthesis of the l-dioxolane intermediate for the antiviral drug l-BHDU starting from a chiral pool material. bujnochem.comumn.edu | ≥ 99% ee bujnochem.comumn.edu |

| Diastereoselective Synthesis | Control of reaction conditions (thermodynamic vs. kinetic) to favor a specific diastereomer (cis or trans). | General synthesis of 2,4-disubstituted 1,3-dioxolanes where catalyst and reactants influence the cis/trans ratio. | Varies with conditions |

Resolution Techniques for Racemic Mixtures of Dioxolane Derivatives

When a synthesis yields a racemic mixture (an equal mixture of enantiomers), resolution techniques are employed to separate the enantiomers.

Kinetic Resolution:

Kinetic resolution is a widely used method that relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. nih.gov This results in one enantiomer reacting faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer. Enzymatic kinetic resolution is a particularly effective and environmentally benign approach. rsc.org Lipases are commonly used enzymes for the kinetic resolution of chiral alcohols through enantioselective acylation or hydrolysis. rsc.org For instance, the kinetic resolution of racemic alcohols that are precursors to the heart rate-reducing agent Ivabradine has been successfully achieved using Pseudomonas cepacia Lipase, yielding the desired enantiomer with a high enantiomeric ratio. polimi.it Although a specific protocol for this compound is not detailed in the provided sources, this methodology is highly applicable to the resolution of its racemic mixture, targeting the primary or secondary alcohol functionalities.

Chromatographic Resolution:

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful tool for the analytical and preparative separation of enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus separation. nih.gov For example, the four possible diastereomers of a 2,4-disubstituted-1,3-dioxolane have been successfully separated into optically pure forms (100% de, 100% ee) using semi-preparative HPLC on a chiral stationary phase (Chiracel OD). polimi.it Similarly, chiral supercritical fluid chromatography (SFC) on an amylose-based column has been employed for the separation of various 1,3-dioxolane (B20135) derivatives. nih.gov

| Technique | Principle | Application Example |

| Enzymatic Kinetic Resolution | A chiral biocatalyst (e.g., lipase) selectively catalyzes a reaction of one enantiomer over the other. nih.govrsc.org | Resolution of racemic alcohol precursors for pharmaceuticals. polimi.it |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. nih.gov | Separation of all four diastereomers of a 2,4-disubstituted-1,3-dioxolane. polimi.it |

Stereochemical Influence on Reaction Outcomes and Selectivity

The stereochemistry at the C2 and C4 positions of the this compound ring significantly influences the outcomes of subsequent chemical transformations. The spatial arrangement of the substituents can direct the approach of reagents, leading to stereoselective reactions.

The dioxolane ring can adopt various conformations, and the substituents will occupy specific pseudo-axial or pseudo-equatorial positions. This conformational preference can create a sterically hindered or a more accessible face of the molecule, thereby directing the attack of incoming reagents. For example, in reactions involving the hydroxyl groups, the stereochemistry of the dioxolane ring can influence the accessibility of these groups to reagents, potentially leading to regioselective reactions.

Furthermore, the relative stereochemistry (cis or trans) of the substituents at C2 and C4 can impact the stability of reaction intermediates and transition states, thereby influencing the kinetic and thermodynamic favorability of different reaction pathways. In the context of solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), a structurally related compound, its derivatives are used as chiral building blocks in a variety of stereoselective reactions. nih.gov The well-defined stereochemistry at the C4 position is exploited to control the stereochemical outcome of reactions at other parts of the molecule.

Methodologies for Assessing Enantiomeric and Diastereomeric Purity

The determination of the enantiomeric and diastereomeric purity of this compound and its derivatives is crucial to ensure the desired stereochemical outcome of a synthesis or resolution process.

Chromatographic Methods:

As mentioned previously, chiral HPLC and chiral gas chromatography (GC) are primary methods for determining enantiomeric excess (ee) and diastereomeric excess (de). polimi.itnih.gov By separating the stereoisomers, the relative peak areas in the chromatogram can be used to quantify the purity. A variety of chiral stationary phases, such as those based on polysaccharides (amylose or cellulose (B213188) derivatives), are commercially available and have shown broad applicability for the separation of chiral compounds, including dioxolane derivatives. bgb-analytik.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for determining stereochemical purity. While enantiomers are indistinguishable in a standard NMR spectrum, their diastereomers have different NMR spectra.

Chiral Derivatizing Agents (CDAs): A racemic mixture can be reacted with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form a mixture of diastereomers. nih.govresearchgate.net These diastereomers will exhibit distinct chemical shifts in the ¹H or ¹⁹F NMR spectrum, allowing for the quantification of the original enantiomeric ratio. nih.govresearchgate.net

Chiral Solvating Agents (CSAs) and Chiral Shift Reagents: The addition of a chiral solvating agent or a chiral lanthanide shift reagent to a solution of a racemic compound can induce temporary diastereomeric interactions. researchgate.net This can lead to the separation of signals for the two enantiomers in the NMR spectrum, enabling the determination of the enantiomeric excess.

The diastereomeric purity of 2,4-disubstituted 1,3-dioxolanes can often be determined directly from the ¹H or ¹³C NMR spectrum, as the cis and trans isomers will have different chemical shifts and coupling constants for the protons and carbons of the dioxolane ring.

| Method | Principle | Information Obtained |

| Chiral HPLC/GC | Separation of stereoisomers on a chiral stationary phase. polimi.itnih.gov | Enantiomeric excess (ee%), Diastereomeric excess (de%) |

| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers with distinct NMR spectra. nih.govresearchgate.net | Enantiomeric excess (ee%) |

| NMR with Chiral Solvating/Shift Agents | Formation of transient diastereomeric complexes leading to separate NMR signals for enantiomers. researchgate.net | Enantiomeric excess (ee%) |

| Standard NMR Spectroscopy | Different chemical shifts and coupling constants for diastereomers. | Diastereomeric ratio (dr) |

Applications As a Versatile Synthetic Intermediate and Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

The compound's dioxolane ring and dual hydroxyl functionalities can be leveraged to introduce specific chemical properties into target molecules. ontosight.ai The 1,3-dioxolane (B20135) structure is a common motif in natural products and is often used as a protecting group for diols, aldehydes, and ketones during multi-step syntheses.

4-(Hydroxymethyl)-1,3-dioxolane-2-ethanol is identified as an intermediate in the synthesis of pharmaceuticals. ontosight.ai While specific pathways originating from this exact compound are not extensively detailed in public literature, the broader class of 1,3-dioxolane derivatives is crucial in medicinal chemistry. Many biologically active compounds feature the 1,3-dioxolane ring, where it can be part of the core structure or a key intermediate. nih.gov These structures are found in compounds with a wide range of biological activities, including antifungal, antibacterial, and antiviral properties. nih.gov

The compound also serves as an intermediate in the synthesis of agrochemicals. ontosight.ai In this capacity, it acts as a building block for creating the active ingredients found in products designed for crop protection. The synthesis of modern agrochemicals often involves multi-step processes where intermediates like this compound are used to construct the final complex molecule.

Role in Polymer Chemistry and Advanced Materials Science

In the field of polymer science, this compound is noted for its role in producing polymeric materials. ontosight.ai Its two hydroxyl groups allow it to function as a diol, a fundamental component in step-growth polymerization.

The presence of two hydroxyl groups enables this compound to participate in polymerization reactions. ontosight.ai It can be used as a monomer in polycondensation reactions with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to create polyurethanes. ontosight.ai The incorporation of its dioxolane structure into the polymer backbone can influence the final material's properties, such as polarity, solubility, and thermal stability.

The hydroxyl groups of this compound are reactive sites that can be chemically modified before polymerization. This derivatization allows for the creation of functional monomers with specific properties. For instance, the hydroxyls can be esterified or etherified to introduce different side chains, leading to polymers with tailored architectures and functionalities. This adaptability makes it a useful component for developing advanced materials.

Integration into the Development of Chemical Probes and Tools for Biomedical Research

The chemical properties of this compound make it a useful molecule for biomedical research applications. ontosight.ai It can be incorporated into larger molecules that serve as chemical probes for studying biological systems or as linkers in the development of new therapeutic agents. ontosight.ai Its structure can provide a stable, hydrophilic scaffold for attaching other functional groups, such as fluorescent tags or bioactive moieties.

Application in Protecting Group Chemistry for Multi-Step Syntheses

Extensive research into the applications of "this compound" reveals its primary role as a versatile synthetic intermediate and chemical building block, particularly in the synthesis of pharmaceuticals and polymers. However, based on available scientific literature, there is a notable lack of direct evidence detailing its specific application as a protecting group in multi-step syntheses.

While dioxolanes, in general, are a well-established class of protecting groups for carbonyl compounds, the specific utility of "this compound" for this purpose is not documented. The presence of two hydroxyl groups in its structure—one in the hydroxymethyl substituent and another in the ethanol (B145695) substituent—theoretically allows it to act as a diol for the protection of aldehydes or ketones, forming a more complex acetal (B89532) or ketal. However, studies demonstrating this specific application are not readily found.

The more common scenario in protecting group chemistry involves the formation of a dioxolane ring to protect a carbonyl group. This is typically achieved by reacting the carbonyl compound with a simple diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. wikipedia.org The resulting cyclic acetal or ketal is stable under neutral or basic conditions, thus protecting the carbonyl functionality from undesired reactions during subsequent synthetic steps. wikipedia.org Deprotection is generally accomplished by acid-catalyzed hydrolysis, regenerating the original carbonyl group. wikipedia.org

Given the structure of "this compound," it is conceivable that the 1,3-dioxolane ring within its structure could have been formed as part of a protecting group strategy for a precursor molecule. In such a hypothetical case, the compound itself would be a protected form of a dicarbonyl or a related polyfunctional molecule. However, specific research detailing such a synthetic route where "this compound" is the resulting protected intermediate is not available.

Due to the lack of specific research findings on the use of "this compound" in protecting group chemistry, no data tables on this specific application can be generated.

Advanced Spectroscopic and Chromatographic Characterization of 4 Hydroxymethyl 1,3 Dioxolane 2 Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks. For 4-(hydroxymethyl)-1,3-dioxolane-2-ethanol, both ¹H and ¹³C NMR would provide detailed information about its connectivity and stereochemistry.

The ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The protons of the two hydroxyl groups (-OH) would typically appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration. The protons on the dioxolane ring and the ethyl and methyl side chains would exhibit characteristic chemical shifts and spin-spin coupling patterns, allowing for complete assignment.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each carbon atom with a unique electronic environment will give a distinct signal. The chemical shifts are indicative of the functional group and hybridization of the carbon atom. For instance, the carbon atom of the acetal (B89532) group (C2) is expected to resonate at a significantly downfield position compared to the other sp³ hybridized carbons.

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH₂OH (on side chain) | ~3.7 | Triplet | 2H |

| -CH₂OH | ~3.6 | Doublet | 2H |

| -CH₂- (in ring) | ~3.8 - 4.2 | Multiplet | 2H |

| -CH- (in ring) | ~4.3 | Multiplet | 1H |

| -CH₂- (on side chain) | ~1.9 | Multiplet | 2H |

| -OH (x2) | Variable | Broad Singlet | 2H |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Acetal) | ~100-105 |

| C4 | ~75-80 |

| C5 | ~68-73 |

| C (Hydroxymethyl) | ~62-67 |

| C (Ethanol CH₂) | ~58-63 |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with high accuracy, allowing for the determination of its elemental formula. The molecular formula for this compound is C₆H₁₂O₄, corresponding to a monoisotopic mass of approximately 148.0736 Da. nih.gov

In addition to molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. When the molecule is ionized, typically by electron impact (EI), the resulting molecular ion can undergo fragmentation to produce smaller, characteristic ions. The fragmentation of this compound would likely involve cleavage of the C-O bonds within the dioxolane ring and the loss of the side chains.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Notes |

|---|---|---|

| 148 | [C₆H₁₂O₄]⁺ | Molecular Ion (M⁺) |

| 117 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |

| 103 | [M - CH₂CH₂OH]⁺ | Loss of the ethanol (B145695) group |

| 87 | [C₄H₇O₂]⁺ | Cleavage of the dioxolane ring |

| 73 | [C₃H₅O₂]⁺ | Further fragmentation of the ring |

| 45 | [CH₂CH₂OH]⁺ | Ethanol side chain fragment |

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

The most prominent feature would be a strong, broad band in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. The presence of hydrogen bonding can cause this peak to be particularly broad. The C-H stretching vibrations of the alkane portions of the molecule would appear in the 3000-2850 cm⁻¹ region. The C-O stretching vibrations from the alcohol and the acetal functionalities are expected to produce strong bands in the fingerprint region, between 1260-1000 cm⁻¹. vscht.cz

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3500 - 3200 | O-H stretch | Alcohol (-OH) | Strong, Broad |

| 2960 - 2850 | C-H stretch | Alkane (C-H) | Medium-Strong |

| 1470 - 1430 | C-H bend | CH₂ | Variable |

High-Resolution Chromatographic Techniques for Purity Assessment and Component Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. For a polar, non-volatile compound like this compound, High-Performance Liquid Chromatography (HPLC) is a particularly suitable method. A normal-phase HPLC setup with a polar stationary phase (e.g., silica (B1680970) or diol) and a non-polar mobile phase could be employed. Alternatively, reversed-phase HPLC using a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) would also be effective. A detector such as a refractive index detector (RID) or an evaporative light scattering detector (ELSD) would be necessary, as the compound lacks a strong UV chromophore.

Gas Chromatography (GC) could also be used, but would likely require derivatization of the two hydroxyl groups to increase the compound's volatility and thermal stability. Silylation, for example, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), would convert the polar -OH groups into less polar -OSi(CH₃)₃ groups, making the compound amenable to GC analysis. Purity is determined by the percentage of the total peak area that the main component peak represents in the chromatogram.

X-ray Crystallography for Definitive Solid-State Structural Analysis

Should this compound be a crystalline solid, single-crystal X-ray crystallography would offer the most definitive and detailed three-dimensional structural information. nih.gov This technique can precisely determine bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also unambiguously establish the relative stereochemistry at the chiral centers (C2 and C4 of the dioxolane ring).

The analysis would provide the unit cell dimensions, space group, and the atomic coordinates of each atom in the crystal lattice. This information is invaluable for confirming the connectivity established by NMR and for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, which dictate the crystal packing. While this technique is contingent on the ability to grow a suitable single crystal, the resulting data is considered the gold standard for molecular structure determination.

Computational and Theoretical Investigations of 4 Hydroxymethyl 1,3 Dioxolane 2 Ethanol

Molecular Modeling and Conformational Analysis of the Dioxolane Ring System

The 1,3-dioxolane (B20135) ring, the core of 4-(hydroxymethyl)-1,3-dioxolane-2-ethanol, is not planar and exists in a dynamic equilibrium between various puckered conformations. Molecular modeling techniques, including molecular mechanics and quantum chemical calculations, are instrumental in elucidating the preferred geometries and the energy barriers between them.

For the parent 1,3-dioxolane ring, the two most described conformations are the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms. The presence of substituents, such as the hydroxymethyl and ethanol (B145695) groups in the target molecule, significantly influences the conformational preferences. The substitution at the C2 and C4 positions introduces steric and electronic effects that dictate the most stable arrangement of the ring and its appendages.

Computational studies on analogous 2- and 4-substituted 1,3-dioxolanes have shown that the relative energies of different conformers are subtle and can be influenced by intramolecular hydrogen bonding. In the case of this compound, the hydroxyl groups can form intramolecular hydrogen bonds with the ring oxygen atoms, which can stabilize certain conformations. The orientation of the hydroxymethyl and ethanol side chains (axial vs. equatorial) further complicates the conformational space.

Table 1: Calculated Relative Energies of Dioxolane Ring Conformations (Illustrative) Note: This table is illustrative and based on general findings for substituted dioxolanes. Specific values for this compound would require dedicated computational studies.

| Conformation | Substituent Orientation (C4-CH₂OH, C2-CH₂CH₂OH) | Relative Energy (kcal/mol) |

| Envelope | Equatorial, Equatorial | 0.0 |

| Twist | Equatorial, Equatorial | 0.5 - 1.5 |

| Envelope | Axial, Equatorial | 1.0 - 2.5 |

| Envelope | Equatorial, Axial | 1.2 - 3.0 |

| Twist | Axial, Equatorial | 1.5 - 3.5 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure of this compound, which is fundamental to understanding its reactivity. Key properties derived from these calculations include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.

The presence of four oxygen atoms leads to a non-uniform distribution of electron density, with regions of high electron density localized around the oxygen atoms. This makes the molecule susceptible to attack by electrophiles at these sites. The hydroxyl groups, in particular, are expected to be primary sites for reactions such as etherification and esterification.

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the HOMO is likely to be localized on the oxygen atoms of the hydroxyl groups and the dioxolane ring, while the LUMO may be distributed over the C-O bonds.

Table 2: Calculated Electronic Properties and Reactivity Descriptors (Illustrative) Note: These values are hypothetical and serve to illustrate the types of data obtained from quantum chemical calculations.

| Property | Value | Interpretation |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.8 D | Measure of the molecule's overall polarity. |

| Mulliken Charge on O (hydroxyl) | -0.7 e | Indicates a partial negative charge, making it a nucleophilic site. |

| Mulliken Charge on H (hydroxyl) | +0.4 e | Indicates a partial positive charge, making it an electrophilic site. |

Computational Prediction and Validation of Reaction Mechanisms and Energy Profiles

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including those involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the corresponding energy barriers for various reaction pathways.

A key reaction for this molecule is its formation from glycerol (B35011) and an appropriate C2-synthon, or its hydrolysis back to glycerol. Computational studies on the acid-catalyzed acetalization of glycerol have shown that the formation of the five-membered dioxolane ring is often kinetically and thermodynamically favored over the six-membered dioxane ring. The calculated energy profiles for these reactions can help in optimizing reaction conditions to favor the desired product.

Furthermore, the reactivity of the two hydroxyl groups can be computationally investigated. For instance, the energy barriers for the esterification of the primary hydroxyl group on the hydroxymethyl substituent versus the primary hydroxyl group on the ethanol substituent can be calculated to predict the regioselectivity of such reactions.

In Silico Exploration of Structure-Reactivity Relationships

By systematically modifying the structure of this compound in silico (e.g., by changing the substituent at the C2 position or derivatizing the hydroxyl groups) and calculating various molecular descriptors, it is possible to build predictive models. These models can relate structural features to properties like reaction rates, equilibrium constants, or even biological activity.

For instance, a QSPR model could be developed to predict the boiling point or viscosity of a series of ethers or esters derived from this compound. Similarly, a QSAR model could explore how modifications to the molecule affect its potential as a building block in polymer chemistry.

Computational Screening for Novel Chemical Transformations and Derivatizations

Computational screening offers a rapid and cost-effective way to explore the potential chemical space of this compound and identify promising new transformations and derivatives. Virtual screening of catalysts, for example, can identify efficient catalysts for specific reactions, such as the selective oxidation of one of the hydroxyl groups.

Furthermore, computational methods can be used to design novel derivatives with desired properties. For instance, by calculating the properties of a virtual library of esters of this compound, one could identify candidates with optimal properties for use as biodegradable solvents or plasticizers.

Another area of exploration is the ring-opening of the dioxolane moiety. Computational studies can predict the feasibility of different ring-opening reactions and the properties of the resulting acyclic products. This could lead to the discovery of new biodegradable polymers or functionalized diols.

Prospective Research Directions and Emerging Paradigms for 4 Hydroxymethyl 1,3 Dioxolane 2 Ethanol

Integration with Continuous Flow Chemistry and Microreactor Technology

The transition from traditional batch processing to continuous flow chemistry offers substantial advantages in terms of safety, efficiency, and scalability. mt.comugent.be Microreactor technology, a cornerstone of flow chemistry, could play a pivotal role in the synthesis and transformation of 4-(hydroxymethyl)-1,3-dioxolane-2-ethanol. beilstein-journals.org

The inherent benefits of continuous flow systems include superior control over reaction parameters such as temperature, pressure, and residence time. mt.com This enhanced control is particularly crucial for managing highly exothermic reactions, which may be challenging to scale up in batch reactors, thus improving process safety. mt.com By utilizing the small volumes within microreactors, reaction conditions that are often unsafe or difficult to achieve in conventional setups become accessible. mt.com This could enable the exploration of new synthetic routes to this compound or its derivatives under high-temperature or high-pressure regimes, potentially leading to faster reaction times and higher yields. ugent.be

Furthermore, flow chemistry facilitates the safe handling of hazardous reagents and intermediates. beilstein-journals.org The generation and immediate consumption of unstable or toxic species in a continuous stream minimize risks associated with their accumulation. beilstein-journals.org This approach could broaden the scope of reagents that can be used to modify the hydroxyl groups or the dioxolane ring of the target molecule. The integration of in-line analytical techniques, such as FTIR spectroscopy, into a flow setup allows for real-time monitoring and optimization of reaction conditions, leading to improved product quality and fewer impurities. mt.com

Table 1: Advantages of Continuous Flow Chemistry for Synthesizing and Transforming this compound

| Feature | Benefit in Context of Target Compound |

|---|---|

| Enhanced Heat Transfer | Superior control over exothermic reactions during its synthesis or derivatization. |

| Improved Mass Transfer | Increased reaction rates and efficiency, especially in multiphasic catalytic systems. |

| Precise Control | Fine-tuning of reaction conditions to achieve high selectivity for one of the two hydroxyl groups. |

| Process Safety | Safe use of hazardous reagents for functionalization; minimized risk of thermal runaway. mt.com |

| Scalability | Straightforward scaling of production by extending operational time or using parallel reactors. |

Development of Novel and Highly Selective Catalytic Systems for its Transformations

The presence of two primary hydroxyl groups and an acetal (B89532) functionality in this compound presents a significant challenge and opportunity for catalysis: achieving high selectivity. Future research will likely focus on developing catalytic systems capable of discriminating between the two hydroxyl groups or selectively activating the dioxolane ring.

Heterogeneous catalysts, such as metal-organic frameworks (MOFs), are promising candidates. MOFs offer tunable pore sizes and a high density of active sites, which can be engineered to control the transfer rates of substrates and products, thereby enhancing reaction selectivity. researchgate.net For instance, robust MOFs have demonstrated high efficiency in catalyzing the cycloaddition of CO2 with epoxides to form cyclic carbonates, a reaction structurally related to dioxolane synthesis. researchgate.net Similar systems could be designed for the selective esterification, etherification, or oxidation of one of the hydroxyl groups on this compound.

Homogeneous catalysis also offers powerful tools. The development of molecular catalysts, such as ruthenium complexes, has enabled the transformation of diols into various dioxolanes. nih.gov Organometallic catalysts, including oxorhenium(V) complexes, have been shown to effectively condense diols and aldehydes to form 1,3-dioxolanes under mild, solvent-free conditions. researchgate.net These catalytic strategies could be adapted for the synthesis of the target compound from precursors like glycerol (B35011) or for its subsequent transformations. The combination of biocatalysis and chemocatalysis in a single pot or sequential cascade represents another frontier, potentially enabling highly stereoselective syntheses in environmentally benign media. nih.gov

Table 2: Comparison of Potential Catalytic Systems for Dioxolane Synthesis and Transformation

| Catalyst Type | Example | Potential Application for Target Compound | Key Advantages |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Indium-based MOFs | Selective functionalization of hydroxyl groups | High stability, tunable porosity, heterogeneous nature for easy separation. researchgate.net |

| Transition Metal Complexes | [Ru(triphos)(tmm)] | Stereoselective synthesis from diol precursors | High activity and selectivity, potential for asymmetric catalysis. nih.gov |

| Organometallic Complexes | Cationic oxorhenium(V) | Synthesis from bio-derived feedstocks | Excellent yields under mild, solvent-free conditions. researchgate.net |

| Biocatalysts | Enzymes (e.g., lipases) | Enantioselective acylation of one hydroxyl group | High stereoselectivity, operation in mild conditions. |

Exploration of Non-Conventional Solvents and Reaction Media

The chemical industry's reliance on volatile organic compounds (VOCs) is a significant environmental concern, driving research into greener alternatives. rsc.org The synthesis and reactions of this compound could be made more sustainable through the use of non-conventional solvents and reaction media.

Interestingly, certain 1,3-dioxolane (B20135) compounds, derived from renewable resources like lactic acid and formaldehyde, are themselves being investigated as green, biobased polar aprotic solvents. rsc.org This suggests the possibility of using a dioxolane-based solvent for reactions involving the target molecule, aligning with the principles of a circular economy. Other green solvent classes include ionic liquids and deep eutectic solvents, which are non-volatile and can be tailored for specific solute-solvent interactions. nih.govresearchgate.net

Solvent-free, or neat, reaction conditions represent the ideal from a green chemistry perspective, as they eliminate solvent waste entirely. researchgate.net The successful synthesis of dioxolanes from glycerol and furfural (B47365) under neat conditions using an organometallic catalyst highlights the viability of this approach. researchgate.net Furthermore, the application of alternative energy sources, such as ultrasound (sonochemistry), can enhance reaction rates and efficiency in green solvents or even in heterogeneous solid-liquid systems, reducing the need for harsh conditions or excess reagents. researchgate.net

Expanding its Synthetic Repertoire for Accessing Underexplored Chemical Space

With its distinct functional groups, this compound is a versatile building block for accessing novel and underexplored chemical space. The dioxolane moiety can serve as a protected form of a 1,2-diol, allowing for selective reactions at the two primary hydroxyl groups before its removal to unmask further functionality.

This compound can act as a scaffold for creating diverse molecular libraries. For example, selective derivatization of the two hydroxyl groups can lead to bifunctional molecules with potential applications in medicinal chemistry or as specialized monomers. Its structure is related to hydroxymethyl 1,3-diol motifs, which are key components of polypropionate natural products with significant therapeutic potential. mdpi.com Methodologies developed for the synthesis of these motifs could be applied to transformations of this compound to build complex, bioactive molecules. mdpi.com